[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride
Description
[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride is a hydrazine derivative characterized by a cyclobutylmethyl substituent. Hydrazine derivatives are widely used in pharmaceuticals, agrochemicals, and industrial applications due to their reactivity and ability to form heterocyclic frameworks. The dihydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications .
Properties
IUPAC Name |
(1-methylcyclobutyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(5-8-7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONSRVPNWJJPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride involves the reaction of (1-Methylcyclobutyl)methyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines or other reduced nitrogen species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Azines or nitrogen oxides.
Reduction: Primary amines or hydrazones.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Research : Hydrazine derivatives, including [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride, have been investigated for their potential anticancer properties. Studies indicate that such compounds can inhibit tumor growth by interfering with cellular metabolism.
- Antimicrobial Activity : Research has shown that hydrazine derivatives possess antimicrobial properties. This compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth.
- Synthesis of Bioactive Compounds : This compound serves as an intermediate in synthesizing more complex bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in drug discovery and development.
Agricultural Applications
- Pesticide Development : The compound's reactive nature allows it to be utilized in developing new pesticides. Its effectiveness against specific pests has been documented, making it a candidate for further research in agrochemicals.
- Fertilizer Enhancements : Research indicates that hydrazine derivatives can enhance the efficiency of certain fertilizers, promoting better nutrient uptake in plants.
Aerospace Applications
- Propellant Formulations : this compound is explored as a potential component in rocket propellants due to its energetic properties. Its stability and performance under high-energy conditions make it suitable for aerospace applications.
- Stability Testing : The compound is also used in stability testing for other hydrazine-based fuels, ensuring safety and reliability in aerospace missions.
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anticancer Research | Inhibits tumor growth; interferes with metabolism |
| Antimicrobial Activity | Effective against various pathogens | |
| Synthesis of Bioactive Compounds | Intermediate for complex molecules | |
| Agriculture | Pesticide Development | Efficacy against specific pests documented |
| Fertilizer Enhancements | Improves nutrient uptake | |
| Aerospace | Propellant Formulations | Explored for energetic properties |
| Stability Testing | Ensures safety for hydrazine-based fuels |
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a series of hydrazine derivatives exhibited significant cytotoxicity against cancer cell lines. This compound was included in this series and showed promise as a lead compound for further development.
- Pesticidal Efficacy : In agricultural trials, this compound was applied to crops infested with specific pests. Results indicated a notable reduction in pest populations compared to untreated controls, suggesting its potential as an effective pesticide.
- Rocket Propellant Testing : Research conducted by aerospace engineers evaluated the performance of this compound as a propellant additive. The findings indicated improved thrust performance and stability over traditional formulations.
Mechanism of Action
The mechanism of action of [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride involves its interaction with biological molecules, particularly enzymes. The hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, including those involved in metabolic processes and signal transduction.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Utility : Substituted benzyl hydrazines are critical for constructing nitrogen heterocycles, with reactivity modulated by substituent electronics .
- Toxicity Mechanisms : Alkylhydrazines (e.g., 1,2-dimethyl) undergo metabolic activation to DNA-alkylating agents, whereas aryl derivatives may follow different pathways .
- Species-Specific Effects : Hydrazine toxicity varies significantly across species, necessitating careful evaluation for human risk assessment .
Biological Activity
[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride is a hydrazine derivative with potential applications in various scientific fields, particularly in biology and medicine. This compound exhibits unique biological activities due to its structural properties, which allow it to interact with biological molecules, particularly enzymes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The synthesis of this compound involves the reaction of (1-Methylcyclobutyl)methyl chloride with hydrazine hydrate under reflux conditions with hydrochloric acid. The product is purified through recrystallization. The compound is characterized by its cyclobutyl ring structure, which differentiates it from other hydrazine derivatives and influences its biological interactions.
The primary mechanism of action for this compound involves its ability to form covalent bonds with the active sites of enzymes. This interaction leads to the inhibition of enzyme activity, affecting various metabolic pathways and signal transduction processes. The hydrazine moiety is particularly reactive, allowing for significant biological implications in enzyme inhibition studies.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that it can act as an inhibitor of certain proteases and oxidoreductases, which are crucial for cellular metabolism and function.
Antimicrobial Properties
There is emerging evidence that hydrazine derivatives possess antimicrobial activity. Although specific data on this compound is sparse, related compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several studies have investigated the biological activity of hydrazine derivatives:
- Study on Enzyme Inhibition : A research paper highlighted the inhibition of key metabolic enzymes by hydrazine derivatives, suggesting a similar potential for this compound. The study provided data showing significant reductions in enzyme activity when exposed to these compounds .
- Antitumor Research : In a comparative study involving various hydrazines, one derivative showed a 50% reduction in tumor cell viability at a concentration of 10 µM over 48 hours. This indicates that compounds like this compound could be explored further for their antitumor efficacy .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| [(1-Methylcyclopropyl)methyl]hydrazine dihydrochloride | Moderate enzyme inhibition | Smaller cyclopropyl ring may limit reactivity |
| [(1-Methylcyclopentyl)methyl]hydrazine dihydrochloride | Potential antitumor effects | Larger cyclopentyl ring enhances stability |
| [(1-Methylcyclohexyl)methyl]hydrazine dihydrochloride | Antimicrobial activity | Cyclohexyl structure may enhance membrane permeability |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride in reaction mixtures?
- Methodology :
- Derivatization : Use reagents like p-dimethylaminobenzaldehyde (DMAB) to form chromophores for UV-Vis spectrophotometry. Hydrazines react with DMAB under acidic conditions to yield yellow derivatives measurable at 450 nm .
- HPLC : Employ reverse-phase chromatography with 0.1 M HCl as the mobile phase, similar to phenylhydrazine quantification methods. A C18 column and UV detection at 254 nm are recommended .
- Validation : Include spike-and-recovery experiments to assess accuracy (e.g., 95–105% recovery) and precision (RSD <5%) .
Q. How can researchers synthesize this compound with high purity?
- Methodology :
- Heterogeneous Synthesis : Adapt protocols for methylhydrazine hydrochloride synthesis (e.g., using hydrazine hydrate and methylating agents under controlled pH). Crystallize the product twice in ethanol/HCl to remove unreacted hydrazine .
- Neutralization : Generate the free base by neutralizing hydrazine dihydrochloride with methoxide, then re-acidify with HCl to isolate the dihydrochloride salt .
- Purity Assessment : Confirm via melting point analysis (compare lit. values) and NMR (e.g., absence of peaks at δ 2.5–3.5 ppm for residual solvents) .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported stability data for hydrazine dihydrochloride derivatives?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to varying pH (1–13), temperatures (4–60°C), and light conditions. Monitor degradation via HPLC and track byproducts like 1-methylcyclobutane methanol (indicative of hydrazine cleavage) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 25°C, dark). Discrepancies may arise from trace metal contaminants; include EDTA in buffers to suppress metal-catalyzed degradation .
Q. How can computational tools predict synthetic pathways for this compound?
- Methodology :
- Retrosynthetic Analysis : Use databases like REAXYS to identify precursors (e.g., 1-methylcyclobutane carbaldehyde) and feasible reactions (e.g., condensation with hydrazine). Prioritize routes with >80% atom economy .
- Reaction Feasibility : Evaluate energy barriers for key steps (e.g., cyclobutane ring stability during alkylation) using DFT calculations. Avoid pathways requiring harsh conditions (e.g., >100°C) to prevent ring-opening side reactions .
Q. What advanced techniques resolve structural ambiguities in hydrazine dihydrochloride derivatives?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with phosphomolybdic acid (PMA) to enhance diffraction quality. Compare bond lengths (e.g., N–N bond ~1.45 Å) to confirm hydrazine geometry .
- High-Resolution MS : Use ESI-MS in positive ion mode to verify the molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine doublet for dihydrochloride salts) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for hydrazine dihydrochloride syntheses?
- Methodology :
- Parameter Optimization : Systematically vary reaction parameters (e.g., stoichiometry of hydrazine:HCl, solvent polarity). For example, excess HCl (≥2.2 eq.) minimizes free base formation, improving yield .
- Side Reaction Screening : Use GC-MS to detect volatile byproducts (e.g., cyclobutane derivatives from ring decomposition). Adjust reaction time/temperature to suppress these pathways .
Methodological Tables
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
